- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 945978-63-2 (bam)

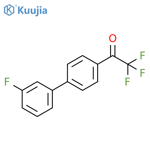

bam structure

Nom du produit:bam

Numéro CAS:945978-63-2

Le MF:C14H10F4O

Mégawatts:270.222218036652

CID:2620542

bam Propriétés chimiques et physiques

Nom et identifiant

-

- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol

- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol

- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)

- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol

- bam

-

- Piscine à noyau: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H

- La clé Inchi: RYIFCXNFAICWRE-UHFFFAOYSA-N

- Sourire: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1

bam Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Référence

- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt

Référence

- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling, Angewandte Chemie, 2022, 61(47),

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072

Synthetic Routes 5

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled

1.3 Reagents: Water

Référence

- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Référence

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

Référence

- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

Référence

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled

1.3 Reagents: Water

Référence

- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux

1.3 Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux

1.3 Solvents: Water ; cooled

Référence

- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

Référence

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

bam Raw materials

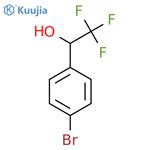

- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

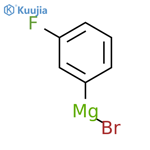

- 3-FLUOROPHENYLMAGNESIUM BROMIDE

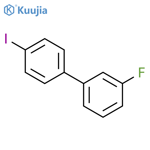

- 3-Fluoro-4′-iodo-1,1′-biphenyl

- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-

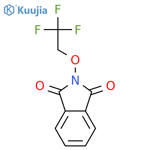

- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-

bam Preparation Products

bam Littérature connexe

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

945978-63-2 (bam) Produits connexes

- 1805418-85-2(2-Bromo-4-cyano-6-(trifluoromethylthio)phenylacetic acid)

- 391863-05-1(3-(2-chlorophenyl)-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl-5-methyl-1,2-oxazole-4-carboxamide)

- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)

- 2172132-29-3(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid)

- 1341306-08-8(Cyclohexanamine, 4-(1-methylethyl)-N-2-propyn-1-yl-)

- 2229654-70-8(1,1-difluoro-4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine)

- 923168-91-6(2-chloro-N-2-(diethylamino)-5-sulfamoylphenylacetamide)

- 2377608-30-3(5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 2228711-76-8(tert-butyl N-4-(1,1-difluoro-3-hydroxypropyl)phenylcarbamate)

- 1309604-34-9(4'-hydroxyphenylethanamide-alpha-L-rhamnopyranoside)

Fournisseurs recommandés

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Handan Zechi Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

PRIBOLAB PTE.LTD

Membre gold

Fournisseur de Chine

Réactif

pengshengyue

Membre gold

Fournisseur de Chine

Lot

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot